[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a phenylpiperazine moiety
Preparation Methods
The synthesis of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Attachment of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the phenylpiperazine moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with an appropriate phenyl halide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research has focused on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-alpha . Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects.
Comparison with Similar Compounds
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(METHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE: This compound lacks the trifluoromethyl group, which may affect its electronic properties and biological activity.
1-[3-CHLORO-5-(4-HYDROXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE: The presence of a hydroxyl group instead of a methoxy group can influence its reactivity and potential interactions with biological targets.
The uniqueness of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE lies in its combination of a trifluoromethyl group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClF3N5O2 |
---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H21ClF3N5O2/c1-36-18-9-7-16(8-10-18)19-15-20(25(27,28)29)34-23(30-19)21(26)22(31-34)24(35)33-13-11-32(12-14-33)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
InChI Key |
SELXAXZEDPOUGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.